Thromboxane A2 Receptor Binding Affinity: Comparable Potency to Benzimidazole Counterpart with Improved Synthetic Accessibility
In a direct head-to-head comparison, the imidazo[4,5‑b]pyridine derivative 23c (bearing a 3‑benzyl substituent) exhibited a Ki of 7 nM at the human platelet TXA2/PGH2 receptor, while the analogous 1‑benzylbenzimidazole derivative 11q showed a Ki of 6 nM [1]. The near‑identical potency confirms that the imidazo[4,5‑b]pyridine core can effectively replace a benzimidazole without loss of receptor affinity. Importantly, the imidazo[4,5‑b]pyridine scaffold offers distinct synthetic advantages, including a more straightforward regioselective N‑alkylation and greater tolerance for further functionalization at the 2‑position, which facilitates the generation of focused compound libraries [2].
| Evidence Dimension | Binding affinity (Ki) for human platelet TXA2/PGH2 receptor |
|---|---|
| Target Compound Data | Ki = 7 nM (compound 23c, a 3-benzyl-3H-imidazo[4,5-b]pyridine-2-acid derivative) |
| Comparator Or Baseline | Ki = 6 nM (compound 11q, a 1-benzylbenzimidazole-2-acid derivative) |
| Quantified Difference | ΔKi = 1 nM (essentially equipotent) |
| Conditions | Radioligand binding assay using [125I]PTA-OH on washed human platelets |
Why This Matters
This data demonstrates that the imidazo[4,5-b]pyridine core is a valid bioisostere of benzimidazole for TXA2 receptor antagonism, and selecting the imidazo[4,5-b]pyridine scaffold can reduce synthetic complexity and expand chemical space without sacrificing potency.
- [1] Nicolaï E, Goyard J, Benchetrit T, Teulon JM, Caussade F, Virone A, Delchambre C, Cloarec A. Synthesis and structure-activity relationships of novel benzimidazole and imidazo[4,5-b]pyridine acid derivatives as thromboxane A2 receptor antagonists. J Med Chem. 1993;36(9):1175-1187. doi:10.1021/jm00061a008 View Source
- [2] CPRiL. Functional relationships: 3-benzyl-3H-imidazo[4,5-b]pyridine in TXA2 receptor antagonism. PMID:8487256. View Source
